Cas no 1343472-07-0 (Azido-PEG8-CH2CO2H)

Azido-PEG8-CH2CO2H is a heterobifunctional PEG linker featuring an azide group at one terminus and a carboxylic acid at the other, separated by an octaethylene glycol (PEG8) spacer. The azide group enables efficient click chemistry reactions, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), while the carboxylic acid allows for further conjugation via amide bond formation. The PEG spacer enhances solubility, reduces aggregation, and improves biocompatibility. This linker is particularly useful in bioconjugation, drug delivery, and materials science, where controlled functionalization and water solubility are critical. Its well-defined structure and reactivity make it a versatile tool for constructing complex molecular architectures.
Azido-PEG8-CH2CO2H structure
Azido-PEG8-CH2CO2H structure
Product Name:Azido-PEG8-CH2CO2H
CAS No:1343472-07-0
MF:C18H35N3O10
MW:453.484606027603
CID:3046768
Update Time:2025-06-08

Azido-PEG8-CH2CO2H Chemical and Physical Properties

Names and Identifiers

    • Azido-PEG8-CH2CO2H
    • N3-PEG8-CH2COOH
    • Inchi: 1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23)
    • InChI Key: DVJMSIRMVCBUTE-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCC(=O)O

Computed Properties

  • Exact Mass: 453.23224432 g/mol
  • Monoisotopic Mass: 453.23224432 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 26
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 453.5
  • XLogP3: -0.5
  • Topological Polar Surface Area: 126

Azido-PEG8-CH2CO2H Pricemore >>

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Additional information on Azido-PEG8-CH2CO2H

Recent Advances in the Application of Azido-PEG8-CH2CO2H (CAS: 1343472-07-0) in Chemical Biology and Drug Development

Azido-PEG8-CH2CO2H (CAS: 1343472-07-0) is a bifunctional polyethylene glycol (PEG) derivative that has gained significant attention in chemical biology and pharmaceutical research due to its unique properties. This compound features an azide group (-N3) at one end and a carboxylic acid (-CO2H) at the other, connected by an octaethylene glycol (PEG8) spacer. The azide group enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid allows for further conjugation with amines or other nucleophiles. Recent studies have explored its applications in bioconjugation, drug delivery, and proteomics, highlighting its versatility as a linker or spacer in complex molecular architectures.

A 2023 study published in Bioconjugate Chemistry demonstrated the use of Azido-PEG8-CH2CO2H in the development of antibody-drug conjugates (ADCs). Researchers utilized the compound to bridge trastuzumab (a monoclonal antibody) and a cytotoxic payload (monomethyl auristatin E, MMAE). The PEG8 spacer was found to enhance solubility and reduce aggregation, while the azide-alkyne click reaction provided site-specific conjugation with high efficiency. This approach resulted in ADCs with improved therapeutic indices compared to traditional lysine or cysteine conjugation methods. The study also noted that the CAS: 1343472-07-0 material exhibited excellent batch-to-batch consistency, a critical factor for clinical translation.

In the field of proteomics, Azido-PEG8-CH2CO2H has been employed as a critical component in activity-based protein profiling (ABPP) probes. A 2024 Nature Chemical Biology paper described its incorporation into probe designs targeting deubiquitinating enzymes (DUBs). The PEG spacer was shown to significantly improve cell permeability of the probes while maintaining target engagement specificity. Mass spectrometry analysis revealed that probes containing this linker identified 30% more DUBs compared to shorter PEG variants, suggesting optimal spacer length for this application. The carboxylic acid terminus allowed straightforward coupling to affinity tags, enabling pull-down and identification of enzyme-substrate complexes.

Recent advances in drug delivery systems have also benefited from this compound. A team at MIT reported in Advanced Materials (2024) on its use in creating pH-responsive nanocarriers. The researchers conjugated Azido-PEG8-CH2CO2H to a poly(β-amino ester) backbone via the carboxylic acid group, while the azide was used to attach targeting ligands. The resulting nanoparticles showed enhanced tumor accumulation in murine models, with the PEG8 length providing optimal stealth properties and circulation time. Importantly, the CAS: 1343472-07-0 material demonstrated superior stability in serum compared to commercial alternatives, with less than 5% degradation after 72 hours in plasma.

Quality control and characterization of Azido-PEG8-CH2CO2H have been the subject of recent analytical studies. A 2023 Journal of Pharmaceutical and Biomedical Analysis article presented a validated HPLC-MS method for purity assessment, identifying that commercial batches of CAS: 1343472-07-0 typically exceed 98% purity when properly stored. The study emphasized the importance of monitoring azide group stability, as this functionality is critical for downstream applications. Accelerated stability studies suggested that the compound maintains integrity for at least 12 months when stored at -20°C under anhydrous conditions.

Looking forward, the unique properties of Azido-PEG8-CH2CO2H (CAS: 1343472-07-0) position it as a valuable tool for emerging technologies. Current research directions include its incorporation into DNA-encoded libraries for drug discovery and its use in the development of novel PROTAC (proteolysis targeting chimera) molecules. The compound's dual functionality, combined with the favorable biophysical properties of the PEG8 spacer, suggests it will continue to play an important role in bridging chemical biology and therapeutic development.

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